6-Octen-2-one, 3,7-dimethyl-, (3S)-
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Overview
Description
6-Octen-2-one, 3,7-dimethyl-, (3S)-, also known as (S)-(+)-Citronellal, is an organic compound with the molecular formula C10H18O. It is a monoterpenoid and a key intermediate in the biosynthesis of several terpenes and terpenoids. This compound is known for its pleasant citrus-like aroma and is commonly found in essential oils of plants such as citronella, lemongrass, and lemon eucalyptus.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Citral: One common method for synthesizing (S)-(+)-Citronellal involves the hydrogenation of citral (3,7-dimethyl-2,6-octadienal) using a chiral catalyst. This process selectively reduces the double bonds in citral to form (S)-(+)-Citronellal.
Isomerization of Geraniol: Another method involves the isomerization of geraniol (3,7-dimethyl-2,6-octadien-1-ol) under acidic conditions to produce (S)-(+)-Citronellal.
Industrial Production Methods: Industrial production of (S)-(+)-Citronellal typically involves the extraction of essential oils from plants followed by fractional distillation to isolate the desired compound. Additionally, biotechnological methods using engineered microorganisms to produce (S)-(+)-Citronellal from simple sugars are being explored for large-scale production.
Types of Reactions:
Oxidation: (S)-(+)-Citronellal can undergo oxidation reactions to form citronellic acid or citronellol.
Reduction: Reduction of (S)-(+)-Citronellal can yield dihydrocitronellal.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Citronellic acid, Citronellol
Reduction: Dihydrocitronellal
Substitution: Various substituted citronellal derivatives
Scientific Research Applications
(S)-(+)-Citronellal has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have shown its potential as an insect repellent and antimicrobial agent.
Medicine: Research is being conducted on its anti-inflammatory and analgesic properties.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (S)-(+)-Citronellal involves its interaction with various molecular targets and pathways:
Insect Repellent: It acts on the olfactory receptors of insects, disrupting their ability to locate hosts.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Citronellol: An alcohol derivative of citronellal with similar aroma and uses.
Geraniol: Another monoterpenoid with a rose-like scent, used in perfumery.
Nerol: An isomer of geraniol with similar properties.
Uniqueness of (S)-(+)-Citronellal:
Chirality: The (S)-(+)-enantiomer of citronellal has distinct olfactory properties compared to its ®-(-)-enantiomer.
Versatility: It serves as a versatile intermediate in the synthesis of various terpenoids and has multiple applications in different fields.
Properties
CAS No. |
161512-72-7 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(3S)-3,7-dimethyloct-6-en-2-one |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6,9H,5,7H2,1-4H3/t9-/m0/s1 |
InChI Key |
SSAUUPMMKRJNMJ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)C(=O)C |
Canonical SMILES |
CC(CCC=C(C)C)C(=O)C |
Origin of Product |
United States |
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